N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814171
InChI: InChI=1S/C19H21NO6/c1-10-15(25-11(2)18(23)20-9-16(21)22)8-7-13-12-5-3-4-6-14(12)19(24)26-17(10)13/h7-8,11H,3-6,9H2,1-2H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C19H21NO6
Molecular Weight: 359.4 g/mol

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine

CAS No.:

Cat. No.: VC14814171

Molecular Formula: C19H21NO6

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine -

Specification

Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
IUPAC Name 2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]acetic acid
Standard InChI InChI=1S/C19H21NO6/c1-10-15(25-11(2)18(23)20-9-16(21)22)8-7-13-12-5-3-4-6-14(12)19(24)26-17(10)13/h7-8,11H,3-6,9H2,1-2H3,(H,20,23)(H,21,22)
Standard InChI Key HDWIAEVHEYFOPK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s core structure consists of a benzo[c]chromene system fused to a partially hydrogenated cyclohexenone ring, with a methyl group at position 4 and a glycinylpropanoyloxy substituent at position 3. Key structural features include:

  • Molecular formula: C₂₀H₂₃N₃O₅ (estimated based on homologous compounds ).

  • Molecular weight: ~436.4 g/mol (calculated from the formula).

  • Functional groups: Ether linkage (C–O–C), amide bond (N–C=O), and ketone (C=O).

The methyl group at position 4 enhances lipophilicity compared to non-methylated analogues, potentially improving membrane permeability. The glycine moiety introduces hydrogen-bonding capacity, which may influence target binding and solubility.

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.8 (estimated via analogy )
Solubility in Water<1 mg/mL (organic solvent-soluble)
Melting PointNot reported

Synthesis and Chemical Reactivity

Synthetic routes for analogous benzo[c]chromenes typically involve:

  • Core construction: Cyclocondensation of substituted phenols with cyclohexenone derivatives.

  • Side-chain incorporation: Etherification at position 3 using propanoyl chloride intermediates.

  • Glycine conjugation: Amide bond formation via carbodiimide-mediated coupling.

The 4-methyl group is introduced early in the synthesis, either through methylation of a phenolic precursor or by using pre-methylated starting materials. Critical challenges include regioselectivity during ether formation and minimizing racemization during glycine attachment.

The compound exhibits moderate stability under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the amide bond. Spectroscopic characterization data (e.g., NMR, IR) remain unreported but would likely show:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and amide NH (δ ~8.3 ppm).

  • IR: Stretching vibrations for C=O (1680–1750 cm⁻¹) and N–H (3300 cm⁻¹) .

Biological Activity and Mechanistic Insights

While direct studies on this compound are lacking, structurally related benzo[c]chromenes demonstrate:

  • Anti-inflammatory effects: Inhibition of COX-2 (IC₅₀ ~0.8–5 μM in analogues).

  • Antiproliferative activity: GI₅₀ values of 10–50 μM against breast and lung cancer cell lines.

  • Kinase modulation: Suppression of ERK and JNK pathways at micromolar concentrations .

The glycine side chain may enhance target affinity through polar interactions with enzymatic active sites, while the methyl group could prolong half-life by reducing metabolic oxidation. Proposed mechanisms include:

  • COX-2 inhibition: Competitive binding to the arachidonic acid pocket.

  • Topoisomerase II interference: Intercalation into DNA-enzyme complexes.

Table 2: Hypothesized Biological Targets

TargetPutative IC₅₀ (μM)Mechanism
COX-22.5–4.0Competitive inhibition
ERK1/215–30ATP-binding site blockade

Pharmacokinetic and Toxicological Considerations

Predicted ADMET properties based on structural analogues suggest:

  • Absorption: Moderate oral bioavailability (~40%) due to glycine-mediated solubility limitations.

  • Metabolism: Hepatic oxidation of the chromene ring and methyl group via CYP3A4.

  • Excretion: Primarily renal (60–70%) with enterohepatic recirculation .

Toxicity risks include potential hepatotoxicity from reactive quinone metabolites formed during chromene oxidation. In silico models predict a therapeutic index of ~8–12, necessitating rigorous preclinical safety studies.

Analytical Characterization Methods

Current characterization strategies employ:

  • LC-MS/MS: For quantification in biological matrices (LOQ ~10 ng/mL ).

  • High-resolution MS: To confirm molecular formula (e.g., [M+H]+ at m/z 437.1582).

  • Predicted CCS values: Collision cross-section of 168.7 Ų for [M+H]+ adducts facilitates identification in untargeted metabolomics .

Table 3: Mass Spectrometric Parameters

Adductm/zCCS (Ų)
[M+H]+437.1582168.7
[M+Na]+459.1401184.4

Future Research Directions

Critical knowledge gaps include:

  • Target validation: Identification of primary molecular targets via pull-down assays.

  • In vivo efficacy: Testing in inflammation and cancer xenograft models.

  • Formulation optimization: Development of prodrugs to enhance solubility.

Ongoing studies should prioritize structure-activity relationship (SAR) analyses to optimize the balance between potency and pharmacokinetics.

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